![molecular formula C15H20N2O B2418562 N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2249402-11-5](/img/structure/B2418562.png)
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide, commonly known as DMNT, is a chemical compound that belongs to the class of naphthalene derivatives. DMNT has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
作用機序
The mechanism of action of DMNT is not fully understood. However, several studies have suggested that DMNT exerts its biological activity by modulating various signaling pathways. DMNT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. DMNT has also been shown to inhibit the activity of various transcription factors, including NF-κB, which regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMNT exhibits various biochemical and physiological effects, which are dependent on the concentration and duration of exposure. DMNT has been shown to induce oxidative stress by increasing the production of reactive oxygen species. DMNT also exhibits genotoxicity, which is characterized by DNA damage and chromosomal aberrations. DMNT has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of various anti-apoptotic proteins.
実験室実験の利点と制限
DMNT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. DMNT is also readily available in the market, which makes it a cost-effective reagent for various experiments. However, DMNT has certain limitations, including its poor solubility in water, which makes it difficult to use in aqueous solutions. DMNT also exhibits photodegradation, which can affect its stability and reproducibility.
将来の方向性
Several future directions can be explored in the field of DMNT research. One potential direction is to investigate the structure-activity relationship of DMNT analogs, which can help in the development of more potent and selective compounds. Another direction is to explore the potential applications of DMNT in material science, including the synthesis of novel polymers and nanoparticles. DMNT can also be explored for its potential applications in environmental science, including the remediation of contaminated soils and water. Overall, DMNT has significant potential for various applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, DMNT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNT exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. DMNT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DMNT also has certain limitations, including its poor solubility in water and photodegradation. Several future directions can be explored in the field of DMNT research, including the development of more potent and selective compounds and the exploration of potential applications in material science and environmental science.
合成法
The synthesis of DMNT involves the reaction of 2-(dimethylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with acryloyl chloride in the presence of a base catalyst. The reaction yields DMNT as a yellow solid, which can be purified by recrystallization. The purity of DMNT can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
科学的研究の応用
DMNT has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that DMNT exhibits anticancer, anti-inflammatory, and antimicrobial activities. DMNT has been shown to induce apoptosis in cancer cells by inhibiting the activity of various signaling pathways, including the PI3K/Akt and ERK pathways. DMNT also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DMNT has also been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
特性
IUPAC Name |
N-[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-14(18)16-15-12-8-6-5-7-11(12)9-10-13(15)17(2)3/h4-8,13,15H,1,9-10H2,2-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLHHDJGXTRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

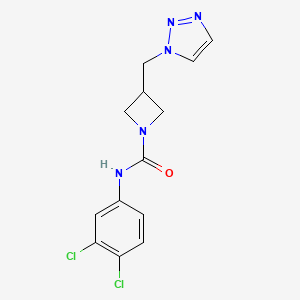
![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)
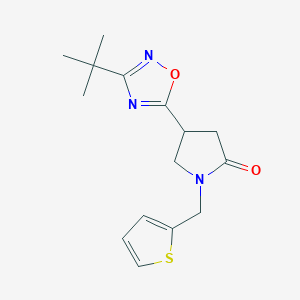
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)
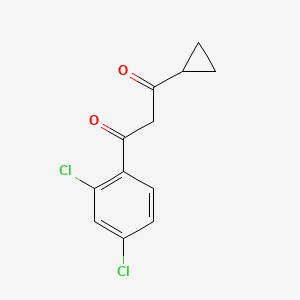
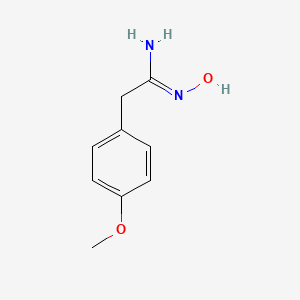

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)


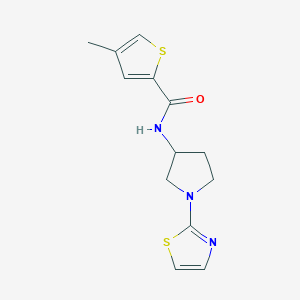

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)